molecular formula C17H17N3O3 B15086272 N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide CAS No. 352011-64-4

N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15086272
CAS No.: 352011-64-4
M. Wt: 311.33 g/mol
InChI Key: UPNJADARKXTWLF-WOJGMQOQSA-N
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Description

The compound N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide belongs to the class of hydrazone derivatives, characterized by a 2-oxoacetamide backbone substituted with a hydrazinylidene group and an aryl moiety. Its structure comprises:

  • N-(2-methoxyphenyl) group: A methoxy substituent at the ortho position of the phenyl ring.
  • 4-Methylbenzylidene hydrazone: A hydrazone group linked to a 4-methyl-substituted benzylidene moiety.

Properties

CAS No.

352011-64-4

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H17N3O3/c1-12-7-9-13(10-8-12)11-18-20-17(22)16(21)19-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

UPNJADARKXTWLF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with 4-methylbenzaldehyde hydrazone in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then reacted with oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the N-Aryl Group

a) N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Key Difference : Methoxy group at the para position of the N-phenyl ring vs. ortho in the target compound.
  • Ortho substitution introduces steric hindrance, which may reduce intermolecular interactions but improve binding selectivity in biological targets .
b) N-(4-Methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Key Difference : Methoxy group on the benzylidene moiety (2-position) and methyl group on the N-phenyl ring (4-position).
  • Methyl groups (electron-donating) vs. methoxy (stronger electron-donating) influence the hydrazone’s electron density, affecting reactivity in nucleophilic environments .

Variations in the Benzylidene Moiety

a) N-(2-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Key Difference : 4-Nitrobenzylidene substituent (electron-withdrawing) replaces 4-methyl.
  • Impact :
    • The nitro group decreases electron density on the hydrazone, increasing electrophilicity and susceptibility to nucleophilic attack.
    • May enhance antibacterial activity due to improved interaction with negatively charged bacterial membranes .
b) N-(4-Methoxyphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Key Difference : 3,4-Dimethoxybenzylidene group.
  • Increased steric bulk may reduce membrane permeability in biological systems .

Functional Group Modifications

a) N-(4-Ethylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Key Difference : Ethyl substituent on the N-phenyl ring.
  • Reduced polarity may lower solubility in aqueous media .
b) N-(4-Chloro-2-methylphenyl)-2-[(2E)-2-adamantylidenehydrazinyl]-2-oxoacetamide ()
  • Key Difference : Adamantylidene group replaces benzylidene.
  • Impact :
    • The rigid adamantane moiety increases steric bulk and thermal stability.
    • Likely enhances antiviral activity due to hydrophobic interactions with viral enzymes .

Implications for Research and Development

  • Bioactivity : Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety correlate with enhanced antimicrobial activity, while bulky groups (e.g., adamantane) may improve antiviral effects .
  • Synthetic Feasibility : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) require optimized reaction conditions to mitigate steric challenges during synthesis .
  • ADME Properties : Lipophilic substituents (e.g., ethyl) improve membrane permeability but may require formulation adjustments to address solubility limitations .

Biological Activity

N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H21N5O4C_{20}H_{21}N_5O_4. Its structure includes a methoxyphenyl group and a hydrazinyl moiety, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC20H21N5O4
Molecular Weight393.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hydrazone derivatives have been shown to interact effectively with Mycobacterium tuberculosis, demonstrating potential as antitubercular agents . The mechanism is believed to involve inhibition of the InhA enzyme, crucial for mycolic acid biosynthesis in bacterial cell walls.

Antioxidant Properties

The antioxidant activity of the compound has also been investigated. Hydrazone derivatives often exhibit free radical scavenging capabilities due to their ability to donate electrons. This property is vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research has highlighted the anticancer potential of similar hydrazone compounds. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specific studies have reported that hydrazones can inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer therapy .

Table 2: Summary of Biological Activities

ActivityMechanismReference
AntimicrobialInhibition of InhA enzyme
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Case Study 1: Antitubercular Activity

In a study evaluating various hydrazone derivatives for their antitubercular activity, this compound was tested against Mycobacterium tuberculosis strains. The results demonstrated significant inhibition compared to control groups, supporting its potential as a therapeutic agent against tuberculosis .

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant properties of hydrazone compounds similar to this compound. The compound exhibited high scavenging activity against DPPH radicals, indicating its effectiveness in reducing oxidative stress in cellular models .

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